molecular formula C18H14F4N2OS B2985216 1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851806-17-2

1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2985216
CAS No.: 851806-17-2
M. Wt: 382.38
InChI Key: UQCDBGRGXIXTHF-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic compound that features both fluorobenzoyl and trifluoromethylphenyl groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethyl ketones and fluorobenzoyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted imidazole compounds.

Scientific Research Applications

1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and trifluoromethylphenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its combination of fluorobenzoyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

The compound 1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a notable member of the imidazole family, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SARs), supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18F4N2OS

Structural Features

FeatureDescription
Aromatic RingsPresence of fluorobenzoyl and trifluoromethyl groups
Sulfur AtomSulfanyl group enhancing lipophilicity
Imidazole CoreFacilitates diverse biological interactions

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The trifluoromethyl group significantly enhances its lipophilicity, allowing for effective penetration into cell membranes. This property facilitates interactions with intracellular proteins, potentially leading to enzyme inhibition or receptor modulation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. Notably, the compound exhibited significant cytotoxicity against several human cancer cell lines, as detailed in the table below.

Cell LineIC50 (µM)Observations
Cervical Cancer (SISO)0.24–1.96Induces apoptosis in a dose-dependent manner
Bladder Cancer (RT-112)0.24–1.96Moderate cytotoxicity observed
Breast Cancer (MCF-7)3.42–5.59Reduced proliferation noted

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence the biological activity of the compound. For instance:

  • Substituent Variations : Modifications at the R-position of the imidazole ring showed varying levels of cytotoxicity, with certain substitutions leading to enhanced potency.
  • Aromatic Ring Substitutions : The presence of electron-withdrawing groups such as trifluoromethyl increased activity compared to unsubstituted analogs.

Case Study 1: Induction of Apoptosis

In vitro experiments demonstrated that treatment with the compound resulted in a marked increase in early and late apoptotic cells within SISO cell lines after 24 hours of exposure. The percentage of early apoptotic cells rose from 10.2% at IC50 concentration to 17.2% at double IC50 concentration, indicating a clear dose-response relationship.

Case Study 2: In Vivo Efficacy

In preclinical models, the compound was well-tolerated and showed promise in delaying tumor growth in CDF1 mice bearing implanted C3H mammary carcinomas. These results suggest potential for development as an anti-cancer therapeutic agent.

Properties

IUPAC Name

(3-fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-3-1-2-13(10-15)16(25)24-9-8-23-17(24)26-11-12-4-6-14(7-5-12)18(20,21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDBGRGXIXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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